molecular formula C13H14ClNOS B15164800 1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- CAS No. 192816-24-3

1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)-

Cat. No.: B15164800
CAS No.: 192816-24-3
M. Wt: 267.77 g/mol
InChI Key: YIONKJNZWMOBFS-UHFFFAOYSA-N
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Description

1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- is a compound belonging to the benzazepine class, which consists of a benzene ring fused to an azepine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- can be achieved through several methods. One common approach involves the use of a four-component reaction, which includes isatin or its derivatives, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of hydrogen peroxide (H₂O₂) at room temperature . This method is advantageous due to its high efficiency, eco-friendly solvents, and recyclable catalysts.

Chemical Reactions Analysis

1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloroacetyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules effectively.

Comparison with Similar Compounds

1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- can be compared with other benzazepine derivatives, such as:

The uniqueness of 1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

192816-24-3

Molecular Formula

C13H14ClNOS

Molecular Weight

267.77 g/mol

IUPAC Name

2-chloro-1-(2-methylsulfanyl-4,5-dihydro-1-benzazepin-1-yl)ethanone

InChI

InChI=1S/C13H14ClNOS/c1-17-13-8-4-6-10-5-2-3-7-11(10)15(13)12(16)9-14/h2-3,5,7-8H,4,6,9H2,1H3

InChI Key

YIONKJNZWMOBFS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CCCC2=CC=CC=C2N1C(=O)CCl

Origin of Product

United States

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